N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide” is a chemical compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . The dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .Scientific Research Applications
- PPBC’s Role : Computational studies (3D-QSAR, molecular docking, and molecular dynamics) have explored PPBC as a GSK-3 inhibitor . The compound interacts with key amino acid residues at the active site of GSK-3, potentially influencing its activity. Designing novel PPBC derivatives with improved activity is an ongoing area of research.
- Experimental Evidence : These analogues inhibit GSK3, leading to glycogen synthase activation. Such inhibition could enhance insulin sensitivity and glucose homeostasis .
- ADME/T Profile : Researchers have designed novel PPBC derivatives with favorable ADME (absorption, distribution, metabolism, excretion) properties. These compounds hold promise as potential drug candidates .
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Antihyperglycemic Activity
Drug Development
Mechanism of Action
While the specific mechanism of action for “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities make benzofuran compounds potential natural drug lead compounds .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the development of new benzofuran derivatives with enhanced biological activities and potential applications in many aspects .
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(19-12-17-8-4-5-9-18(17)26-19)22-11-10-15-13-23-20(24-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVORJZVDEQBVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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